molecular formula C9H7NO3S B3116016 Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate CAS No. 213685-54-2

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate

Cat. No.: B3116016
CAS No.: 213685-54-2
M. Wt: 209.22 g/mol
InChI Key: AZOPGMJDMFFCGR-UHFFFAOYSA-N
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Description

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate is a heterocyclic compound with a molecular formula of C9H7NO3S. It is a yellow-colored powder with a melting point of approximately 153-155°C. This compound is slightly soluble in water but more easily dissolves in organic solvents such as ethanol and chloroform. It is used primarily in research settings due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate involves the reaction of methyl 2-amino-3-hydroxybenzoate with potassium O-ethylxanthate in pyridine. The mixture is heated to reflux for 2 hours, then cooled to room temperature and poured into a mixture of ice-water and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired compound .

Chemical Reactions Analysis

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate is unique due to its thioxo group and benzoxazole ring structure. Similar compounds include:

    Benzoxazole: Lacks the thioxo group but shares the benzoxazole ring structure.

    Thiazole: Contains a sulfur atom in the ring but lacks the benzoxazole structure.

    Benzothiazole: Combines features of both benzoxazole and thiazole, with a sulfur atom in the ring and a benzene ring fused to the thiazole.

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-3-2-4-6-7(5)10-9(14)13-6/h2-4H,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPGMJDMFFCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-amino-3-hydroxybenzoate from Step A (2.04 g, 12.2 mmol) and potassium O-ethylxanthate (1.37 g, 8.56 mmol) in pyridine (8 mL) was heated to reflux for 2 h, then cooled to room temperature and poured into a mixture of ice-water (45 mL) and conc. HCl (4.8 mL). The resulting precipitate was collected by filtration and washed with water, dried on vacuum to give methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate (1.33 g, 52%) as a light brown solid: 1H NMR (500 MHz, CDCl3) δ 10.40 (br s, 1H), 7.82 (dd, J 8.0, 1.0 Hz, 1H), 7.49 (dd, J 8.0, 1.0 Hz, 1H), 7.28 (t, J=8.0 Hz, 1H), 4.01 (s, 3H); MS (ESI+) m/z 210 (M+H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate
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Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate
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Reactant of Route 6
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate

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